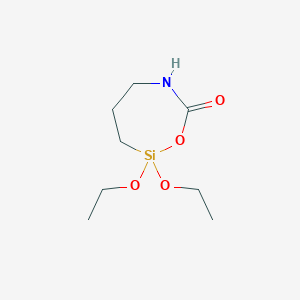![molecular formula C11H13N5O4S B14534446 2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide CAS No. 62631-22-5](/img/structure/B14534446.png)
2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide is an organic compound characterized by the presence of a sulfonylamino group, an acetyl group, and an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine to form an intermediate, which is then further reacted with acetic anhydride to introduce the acetyl group. Finally, the azide group is introduced using sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, where the azide group is converted to an isocyanate.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Lithium Aluminum Hydride: Used for reducing the azide group to an amine.
Acetic Anhydride: Used for acetylation reactions.
Major Products Formed
Primary Amines: Formed from the reduction of the azide group.
Isocyanates: Formed from rearrangement reactions.
Scientific Research Applications
2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a precursor for bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The azide group, in particular, is highly reactive and can participate in nucleophilic substitution and rearrangement reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of the compound.
Glycine: An amino acid used in the initial synthesis step.
Uniqueness
2-[[2-[(4-Methylphenyl)sulfonylamino]acetyl]amino]acetyl azide is unique due to the presence of both sulfonylamino and azide groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and research.
Properties
CAS No. |
62631-22-5 |
|---|---|
Molecular Formula |
C11H13N5O4S |
Molecular Weight |
311.32 g/mol |
IUPAC Name |
2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetyl azide |
InChI |
InChI=1S/C11H13N5O4S/c1-8-2-4-9(5-3-8)21(19,20)14-7-10(17)13-6-11(18)15-16-12/h2-5,14H,6-7H2,1H3,(H,13,17) |
InChI Key |
ROIBEAFFMUEOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Butyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14534404.png)
![N-Hexyl-N-[(pyren-1-yl)methyl]acetamide](/img/structure/B14534408.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionylglycine](/img/structure/B14534413.png)

![2-[(2-Methyl-4-phenylbut-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14534420.png)
![Ethanone, 1-[2-[(trimethylsilyl)oxy]-1-cyclohexen-1-yl]-](/img/structure/B14534423.png)
